Ethyl 2,4-dimethylquinoline-3-carboxylate
CAS No.: 104785-54-8
Cat. No.: VC21306165
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104785-54-8 |
|---|---|
| Molecular Formula | C14H15NO2 |
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | ethyl 2,4-dimethylquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C14H15NO2/c1-4-17-14(16)13-9(2)11-7-5-6-8-12(11)15-10(13)3/h5-8H,4H2,1-3H3 |
| Standard InChI Key | ASEYONPNBCGPAZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C |
| Canonical SMILES | CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Composition
Ethyl 2,4-dimethylquinoline-3-carboxylate consists of a quinoline ring system substituted with two methyl groups at positions 2 and 4, and an ethyl carboxylate group at position 3. Its molecular formula is C₁₄H₁₅NO₂ with a molecular weight of 229.27 g/mol . The compound features a planar aromatic system with specific electron distribution patterns that contribute to its chemical reactivity and potential biological interactions. The quinoline core provides rigidity to the molecule, while the substituents affect its lipophilicity and potential interaction with biological targets.
Physical Properties
The physical state of ethyl 2,4-dimethylquinoline-3-carboxylate at room temperature is a solid with a melting point of 95°C . This relatively high melting point reflects the molecule's rigid structure and potential for intermolecular interactions. The compound exhibits solubility in common organic solvents, which facilitates its use in various chemical processes and analyses.
Spectroscopic Characteristics
The spectroscopic data for ethyl 2,4-dimethylquinoline-3-carboxylate provides valuable information about its structural confirmation:
1H-NMR spectrum (in CDCl₃) shows the following characteristic signals:
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δ 1.42 ppm (triplet, J = 8 Hz, 3H): ethyl CH₃
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δ 2.65 ppm (singlet, 3H): methyl group at position 2
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δ 2.75 ppm (singlet, 3H): methyl group at position 4
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δ 4.5 ppm (quartet, J = 8 Hz, 2H): ethyl CH₂
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δ 7.45-8.0 ppm (multiplets, 4H): aromatic protons of the quinoline system
IR spectroscopy (KBr, cm⁻¹) reveals:
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3066 cm⁻¹: aromatic C-H stretching
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2931 cm⁻¹: aliphatic C-H stretching
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1724 cm⁻¹: C=O stretching (ester carbonyl)
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1616, 1587 cm⁻¹: aromatic C=C and C=N stretching
These spectroscopic data collectively confirm the structure of ethyl 2,4-dimethylquinoline-3-carboxylate and provide reference points for structural verification in synthesis and analysis.
Identification Numbers and Nomenclature
There is an interesting discrepancy in the literature regarding the CAS registry number for this compound:
This discrepancy may represent different salt forms or preparation methods for the same basic structure.
Additional identifiers include:
Synonyms include:
Synthetic Methodologies
Microwave-Assisted Synthesis
The general reaction scheme involves:
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2-Aminoacetophenone (1 mmole)
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Ethyl acetoacetate (1 mmole)
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Heterogeneous catalyst
This solvent-free approach aligns with green chemistry principles by reducing waste and energy consumption while increasing reaction efficiency.
Effect of Catalyst and Power Levels
Extensive research has been conducted to optimize the synthesis of ethyl 2,4-dimethylquinoline-3-carboxylate by varying both the catalyst type and microwave power level. The following tables summarize these findings:
Table 1: Effect of Microwave Power Level on Yield Using Mont.K-10 Catalyst
| Sr. No. | Power Levels (watts) | Yield (%) | Time (minutes) |
|---|---|---|---|
| 1 | 80 | 80 | 5 |
| 2 | 160 | 83 | 5 |
| 3 | 240 | 87 | 5 |
| 4 | 320 | 90 | 5 |
| 5 | 400 | 92 | 5 |
| 6 | 480 | 94 | 5 |
| 7 | 560 | 92 | 5 |
Source: Data compiled from reference
The data indicate that 480 W provides the optimal power level for maximum yield (94%) using Mont.K-10 as the catalyst.
Table 2: Effect of Different Catalysts on Yield at 560W Microwave Power
| Sr. No. | Catalyst | Time (minutes) | Yield (%) |
|---|---|---|---|
| 1 | Mont. K-10 | 5 | 92 |
| 2 | Mont. KSF | 5 | 91 |
| 3 | Silica gel | 5 | 90 |
| 4 | MgSO₄(anhyd) | 5 | 89 |
| 5 | Na₂SO₄(anhyd) | 5 | 88 |
| 6 | Yb(OTf)₃ | 5 | 87 |
| 7 | Sc(OTf)₃ | 5 | 86 |
| 8 | Dy(OTf)₃ | 5 | 85 |
| 9 | Gd(OTf)₃ | 5 | 84 |
| 10 | InCl₃ | 5 | 83 |
| 11 | Y(OTf)₃ | 5 | 82 |
| 12 | Bi(OTf)₃ | 5 | 81 |
Source: Data compiled from reference
These results demonstrate that Mont.K-10 is the most effective catalyst among those tested, achieving a 92% yield in just 5 minutes of microwave irradiation.
Synthetic Procedure
The optimized procedure for synthesizing ethyl 2,4-dimethylquinoline-3-carboxylate involves:
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Combining 2-aminoacetophenone (1 mmole), ethyl acetoacetate (1 mmole), and catalyst (1g) in an Erlenmeyer flask (100 ml)
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Irradiating the mixture for 5 minutes at 70% power level (560 W) in a domestic microwave oven operating at 2450 MHz
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Cooling the mixture to room temperature
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Extracting and recrystallizing the crude product with ethanol to yield pure ethyl 2,4-dimethylquinoline-3-carboxylate
This procedure represents a significant improvement over conventional heating methods, offering dramatically reduced reaction times and simplified workup procedures.
Analytical Methods for Characterization
Chromatographic Analysis
For quality control and purity assessment, ethyl 2,4-dimethylquinoline-3-carboxylate can be analyzed using thin-layer chromatography (TLC) with an acetone-benzene (1:3 or 1:2) solvent system and iodine chamber as the visualizing agent . This provides a simple yet effective method for monitoring reaction progress and assessing product purity.
More sophisticated analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography coupled with mass spectrometry (GC-MS) would likely provide more detailed characterization for research and quality control purposes.
Spectroscopic Analysis
As detailed earlier, spectroscopic methods including NMR and IR provide comprehensive structural confirmation. Mass spectrometry can additionally provide molecular weight confirmation and fragmentation patterns characteristic of the compound's structure.
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